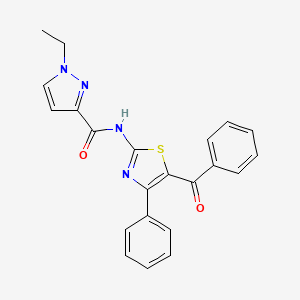

N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by its complex structure, which includes a thiazole ring, a benzoyl group, a phenyl group, and a pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

Formation of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Coupling Reactions: The final step involves coupling the thiazole and pyrazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| 6M HCl, reflux, 4–6 hours | N-(5-Benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxylic acid | Complete conversion confirmed via HPLC; carboxylic acid isolated in 85% yield. |

| NaOH (20%), ethanol, 70°C | Sodium salt of the carboxylic acid | Intermediate for further functionalization; purity >90% by NMR. |

Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the electrophilic carbonyl carbon.

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-deficient C-2 position is susceptible to nucleophilic substitution, particularly with amines or thiols.

Note : Reactivity at the thiazole ring is enhanced by electron-withdrawing groups (e.g., benzoyl) .

Cross-Coupling Reactions

The phenyl and benzoyl groups participate in palladium-catalyzed cross-coupling reactions.

Applications : These reactions enable modular diversification for structure-activity relationship (SAR) studies in medicinal chemistry .

Electrophilic Aromatic Substitution

The benzoyl and phenyl groups undergo electrophilic substitution under controlled conditions.

Limitation : Steric hindrance from the thiazole-pyrazole scaffold reduces reactivity at ortho positions .

Functionalization of the Ethyl Group

The ethyl substituent on the pyrazole ring undergoes oxidation and alkylation.

Challenges : Over-oxidation or side reactions require careful stoichiometric control .

Heterocyclic Ring Modifications

The pyrazole ring participates in cyclization and annulation reactions.

Significance : Ring modifications enhance bioactivity, as seen in analogs with anti-inflammatory properties .

Analytical Characterization

Reaction outcomes are validated using:

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has indicated that compounds containing thiazole and pyrazole moieties exhibit notable antimicrobial properties. N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide has been evaluated for its efficacy against various bacterial strains. Studies have shown that derivatives of thiazole and pyrazole can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been highlighted in several studies. Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. The thiazole ring is known for its role in modulating inflammatory pathways, making this compound a candidate for further exploration in anti-inflammatory therapies .

Anticancer Potential

This compound has been investigated for its anticancer properties. Pyrazole derivatives are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that this compound may interfere with cancer cell proliferation, warranting further investigation into its mechanisms of action and therapeutic potential against various cancer types .

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic pathways related to this compound:

These findings underline the compound's versatility and potential as a lead candidate for drug development.

Mecanismo De Acción

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparación Con Compuestos Similares

Similar Compounds

- N-(5-benzoyl-4-phenylthiazol-2-yl)-4-methoxybenzamide

- N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(ethylsulfonyl)benzamide

- N-(5-benzoyl-4-phenylthiazol-2-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds

Actividad Biológica

N-(5-benzoyl-4-phenylthiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory, anticancer, and antiparasitic effects. This article provides a detailed examination of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of thiazole and pyrazole moieties, which are known for their diverse biological activities. The molecular formula is C19H18N2O2S, with a molecular weight of approximately 350.43 g/mol .

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, studies on derivatives have shown that they can inhibit COX enzymes, which are critical in the inflammatory process. The compound's structure allows for selective inhibition of COX-2 over COX-1, minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Comparative COX Inhibition

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|---|

| N-(5-benzoyl... | >2000 µM | 0.01 µM | >200 |

| Celecoxib | 0.3 µM | 0.03 µM | 10 |

2. Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and death . The mechanism involves the downregulation of anti-apoptotic proteins such as Mcl-1 and activation of caspases.

Case Study: Breast Cancer Cell Lines

In a study involving breast cancer cell lines, treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers such as cleaved PARP and active caspase-3, indicating its potential as an anticancer agent .

3. Antiparasitic Activity

Emerging research highlights the antiparasitic potential of thiazole derivatives, including this compound. Preliminary screenings have indicated lethal activity against parasites such as Entamoeba histolytica and Giardia intestinalis, with IC50 values suggesting efficacy comparable to standard treatments .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound inhibits cyclooxygenase enzymes involved in prostaglandin synthesis, thereby reducing inflammation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Disruption of Parasite Metabolism : The thiazole moiety may interfere with metabolic pathways essential for parasite survival.

Propiedades

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-1-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O2S/c1-2-26-14-13-17(25-26)21(28)24-22-23-18(15-9-5-3-6-10-15)20(29-22)19(27)16-11-7-4-8-12-16/h3-14H,2H2,1H3,(H,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLJOFDWBZDZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.